molecular formula C8H19ClN2O2S B11868693 N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride

N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride

Cat. No.: B11868693
M. Wt: 242.77 g/mol
InChI Key: WFEIEVIXMOVULV-UHFFFAOYSA-N
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Description

N-(Piperidin-3-ylmethyl)ethanesulfonamide hydrochloride is a sulfonamide derivative featuring a piperidine ring substituted at the 3-position with a methyl group linked to an ethanesulfonamide moiety. Its structural framework—comprising a piperidine ring and sulfonamide group—confers both hydrophilic and lipophilic properties, making it suitable for central nervous system (CNS) targeting.

Properties

Molecular Formula

C8H19ClN2O2S

Molecular Weight

242.77 g/mol

IUPAC Name

N-(piperidin-3-ylmethyl)ethanesulfonamide;hydrochloride

InChI

InChI=1S/C8H18N2O2S.ClH/c1-2-13(11,12)10-7-8-4-3-5-9-6-8;/h8-10H,2-7H2,1H3;1H

InChI Key

WFEIEVIXMOVULV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCC1CCCNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

LY487379 (2,2,2-Trifluoro-N-[4-(2-Methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide Hydrochloride)

  • Structural Differences: Replaces the piperidin-3-ylmethyl group with a 3-pyridinylmethyl group and introduces a trifluoroethylsulfonamide linked to a methoxyphenoxy-phenyl ring.
  • Demonstrates efficacy in preclinical models of schizophrenia and anxiety.
  • Key Contrast: The trifluoromethyl and methoxyphenoxy groups enhance selectivity for mGluR2 over mGluR3, unlike the piperidine-based compound, which may lack such subtype specificity due to its simpler substituents .

CBiPES Hydrochloride (N-(4′-Cyano-biphenyl-3-yl)-N-(3-pyridinylmethyl)-ethanesulfonamide Hydrochloride)

  • Structural Differences: Features a 4′-cyano-biphenyl group instead of the piperidine ring.
  • Pharmacological Profile : A potent mGluR2 PAM (EC₅₀ = 98 nM) implicated in amplifying β-amyloid (Aβ)-induced neurodegeneration in Alzheimer’s models .
  • Key Contrast : The biphenyl moiety increases lipophilicity and CNS penetration compared to the piperidine derivative, but may also contribute to unintended neurotoxic effects at higher concentrations .

LY566332 (N-(4′-Cyano-biphenyl-3-yl)-N-(3-pyridinylmethyl)-ethanesulfonamide Hydrochloride)

  • Pharmacological Profile : Demonstrates neuroprotective effects in combination with mGluR2/3 antagonists, highlighting the dual role of sulfonamide derivatives in modulating excitotoxicity .

Piperidine-Based Sulfonamides with Varied Substituents

N-(Piperidin-4-ylmethyl)cyclopropanesulfonamide Hydrochloride

  • Structural Differences : Replaces ethanesulfonamide with cyclopropanesulfonamide and substitutes the piperidine at the 4-position instead of 3.
  • Functional Impact: The cyclopropane group may alter metabolic stability and binding affinity due to increased ring strain and electron-withdrawing effects. No direct pharmacological data are available, but suppliers indicate its use as an intermediate in CNS drug discovery .

3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide Hydrochloride

  • Structural Differences : Substitutes ethanesulfonamide with a fluorinated benzenesulfonamide and positions the piperidine at the 4-position.
  • Commonly used in kinase inhibitor research .

Comparative Data Table

Compound Name Core Structure Key Substituents Target Receptor Pharmacological Effect
N-(Piperidin-3-ylmethyl)ethanesulfonamide HCl Ethanesulfonamide + piperidine Piperidin-3-ylmethyl Unknown Potential CNS modulation (inferred)
LY487379 Ethanesulfonamide + pyridine Trifluoromethyl, methoxyphenoxy-phenyl mGluR2 Antipsychotic, anxiolytic
CBiPES Hydrochloride Ethanesulfonamide + biphenyl 4′-Cyano-biphenyl mGluR2 Neurodegeneration amplification
N-(Piperidin-4-ylmethyl)cyclopropanesulfonamide HCl Cyclopropanesulfonamide + piperidine Cyclopropane, piperidin-4-ylmethyl Unknown Intermediate in drug synthesis

Key Research Findings and Implications

  • Receptor Selectivity : Substituents like trifluoromethyl (LY487379) or biphenyl (CBiPES) critically influence mGluR subtype specificity. Simpler piperidine-based compounds may lack such selectivity, necessitating structural optimization for targeted therapies .
  • Neuroprotective vs. Neurotoxic Effects : Dual modulation of mGluR2/3 (e.g., LY379268) shows neuroprotection, whereas selective mGluR2 PAMs (e.g., CBiPES) may exacerbate Aβ toxicity, underscoring the therapeutic complexity of sulfonamide derivatives .
  • Synthetic Accessibility : Piperidine-based sulfonamides are often synthesized via sulfonylation of piperidine intermediates (e.g., ), but introducing complex substituents (e.g., trifluoromethyl) requires specialized reagents and purification steps .

Biological Activity

N-(piperidin-3-ylmethyl)ethanesulfonamide hydrochloride is a compound that has garnered interest in pharmacological research, particularly for its potential interactions with metabotropic glutamate receptors (mGluRs). This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are G-protein-coupled receptors that play critical roles in neurotransmission and synaptic plasticity. They are classified into three groups based on their sequence homology and pharmacological profile. Group II and III mGluRs are particularly important for their roles in modulating synaptic transmission and are considered therapeutic targets for various neurological disorders, including Parkinson's disease and schizophrenia.

This compound functions as an allosteric modulator of mGluRs. Allosteric modulation refers to the regulation of a receptor's activity through binding at a site other than the active site, which can enhance or inhibit receptor function. This compound specifically interacts with the mGlu2/3 receptor heterodimers, influencing their pharmacological profiles.

Binding Affinity

Research indicates that the compound exhibits significant binding affinity to mGlu receptors. For instance, studies have shown that modifications to the ethanesulfonamide group can enhance binding potential, as demonstrated by varying Kd values across different analogs. For example, a related compound showed Kd values decreasing from 335 nM to 82 nM for BRD4–1 and from 875 nM to 77 nM for BRDT-1 when modified appropriately .

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound. These studies typically involve evaluating the compound's effects on cell viability and metabolic stability:

  • Cell Viability : The compound has been tested in various cancer cell lines, showing promising antiproliferative effects. For example, one study reported an IC50 value of 8.5 nM for a related monovalent analog .
  • Metabolic Stability : The metabolic stability of this compound is crucial for its therapeutic potential. In human liver microsomes, some analogs demonstrated half-lives ranging from 2.3 to 10 minutes, indicating rapid metabolism which could limit their efficacy in vivo .

Case Studies

Several case studies highlight the therapeutic implications of this compound:

  • Parkinson's Disease : In models of Parkinson's disease, activation of mGlu4 receptors has shown potential benefits in alleviating symptoms. The modulation by this compound may provide a pathway to develop new treatments targeting this receptor subtype .
  • Pain Management : The role of mGlu2/4 heterodimers in pain pathways suggests that compounds like this compound could be explored for analgesic properties .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value Source
Binding Affinity (Kd)82 nM (BRD4–1)
IC50 (Antiproliferative)8.5 nM
Metabolic Stability (T1/2)2.3 - 10 min (human microsomes)
Therapeutic PotentialParkinson's Disease
Pain ModulationYes

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